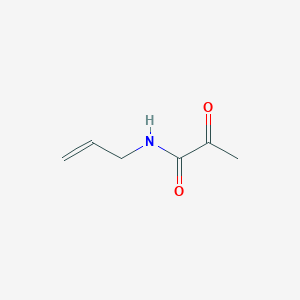
Propanamide, 2-oxo-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-oxo-N-2-propenyl- is an organic compound with the molecular formula C₆H₉NO₂ It is a derivative of propanamide, characterized by the presence of an oxo group and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-oxo-N-2-propenyl- can be achieved through several methods. One common approach involves the reaction of propanoic acid with urea, followed by the addition of propenyl groups under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2-oxo-N-2-propenyl- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-oxo-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-oxo-N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Propanamide, 2-oxo-N-2-propenyl- involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes, altering their activity. The propenyl group may interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound, lacking the oxo and propenyl groups.
N-methyl-2-oxo-N-phenylpropanamide: A derivative with a phenyl group instead of a propenyl group.
2-oxo-N-ethylpropanamide: A similar compound with an ethyl group.
Uniqueness
Propanamide, 2-oxo-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86918-23-2 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-oxo-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h3H,1,4H2,2H3,(H,7,9) |
InChI-Schlüssel |
VZELIKSFMSLCJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



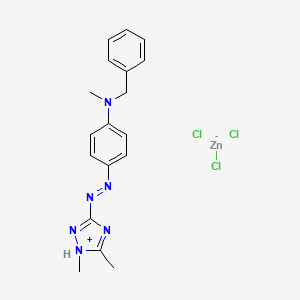
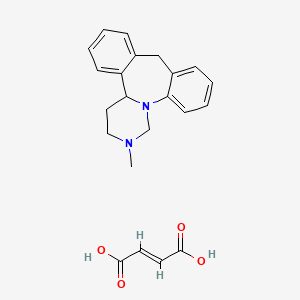
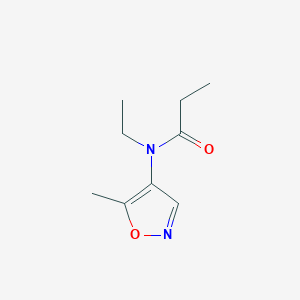

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
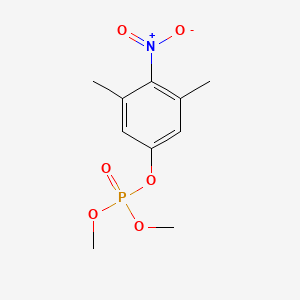
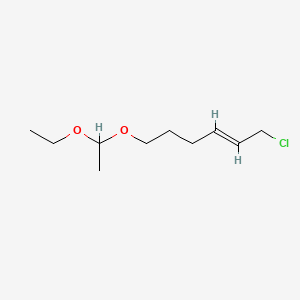
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
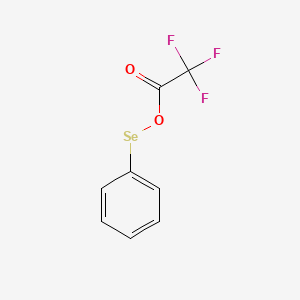
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
